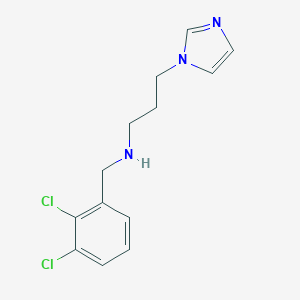![molecular formula C20H16ClN7O3 B267895 10-(4-chlorophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267895.png)
10-(4-chlorophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(4-chlorophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, commonly known as TACN, is a cyclic peptide that has gained attention in the scientific community due to its unique structural and biological properties. TACN has been synthesized using various methods, and its mechanism of action has been studied in detail. In
Wirkmechanismus
The mechanism of action of TACN is not fully understood, but it is believed to involve the formation of a complex with metal ions. TACN has been shown to bind to various metal ions, including copper, nickel, and zinc. The binding of TACN to metal ions is thought to be responsible for its catalytic activity and its ability to selectively bind to certain receptors.
Biochemical and Physiological Effects:
TACN has been shown to have various biochemical and physiological effects. In vitro studies have shown that TACN can inhibit the growth of cancer cells and induce apoptosis. TACN has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that TACN can reduce the severity of arthritis in rats and improve cognitive function in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TACN in lab experiments is its high catalytic activity. TACN has been shown to be a highly efficient catalyst for various reactions, making it a valuable tool for synthetic chemists. However, the synthesis of TACN can be challenging, and the yield of the synthesis can vary depending on the method used and the purity of the starting materials. Additionally, the binding of TACN to metal ions can be affected by various factors, including pH and the presence of other ligands.
Zukünftige Richtungen
There are several future directions for the study of TACN. One potential direction is the development of TACN-based drug delivery systems. TACN has been shown to selectively bind to certain receptors, making it a promising candidate for targeted drug delivery. Another potential direction is the study of TACN in biological systems. TACN has been shown to have various biochemical and physiological effects, and further studies are needed to understand its mechanism of action and potential therapeutic applications. Finally, the development of new synthetic methods for TACN could lead to improved yields and purity, making it a more valuable tool for synthetic chemists.
Synthesemethoden
TACN has been synthesized using various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. The solid-phase peptide synthesis involves the stepwise addition of amino acids to a resin-bound peptide chain, while solution-phase peptide synthesis involves the synthesis of the peptide in solution. The synthesis of TACN involves the coupling of protected amino acids, followed by deprotection and cyclization. The yield of TACN synthesis varies depending on the method used and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
TACN has been studied for its potential applications in various scientific fields. One of the main applications of TACN is in the field of catalysis. TACN has been found to be a highly efficient catalyst for various reactions, including the oxidation of alcohols and the reduction of nitroarenes. TACN has also been studied for its potential applications in drug delivery systems and as a molecular imaging agent. TACN has been shown to selectively bind to certain receptors, making it a promising candidate for targeted drug delivery and molecular imaging.
Eigenschaften
Produktname |
10-(4-chlorophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
|---|---|
Molekularformel |
C20H16ClN7O3 |
Molekulargewicht |
437.8 g/mol |
IUPAC-Name |
10-(4-chlorophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C20H16ClN7O3/c1-30-12-7-8-14(31-2)13(9-12)18-15-16(10-3-5-11(21)6-4-10)23-24-19(29)17(15)22-20-25-26-27-28(18)20/h3-9,18,26-27H,1-2H3 |
InChI-Schlüssel |
IBXJIWAOUYQEHR-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl |
SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(Benzyloxy)-5-chloro-3-methoxybenzyl]amino}-2-methyl-1-propanol](/img/structure/B267813.png)
![2-{2-[(2-Phenylpropyl)amino]ethoxy}ethanol](/img/structure/B267814.png)

![N-{3-[(2-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B267819.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B267820.png)

![2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B267830.png)
![4-{2-[(2-Phenylpropyl)amino]ethyl}benzenesulfonamide](/img/structure/B267831.png)

![N-(tert-butyl)-2-(4-{[(3-hydroxy-1-adamantyl)amino]methyl}phenoxy)acetamide](/img/structure/B267836.png)
![1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one](/img/structure/B267838.png)
![1-{3-[(Cyclohexylmethyl)amino]propyl}pyrrolidin-2-one](/img/structure/B267839.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine](/img/structure/B267841.png)
![N'-[4-(benzyloxy)benzyl]-N,N-diethylethane-1,2-diamine](/img/structure/B267843.png)